9-Acetyl-1H-purin-6(9H)-one

Description

BenchChem offers high-quality 9-Acetyl-1H-purin-6(9H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Acetyl-1H-purin-6(9H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-acetyl-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHKDVSDWIISHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC2=C1N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Acetyl-1H-purin-6(9H)-one: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 9-Acetyl-1H-purin-6(9H)-one, a derivative of the naturally occurring purine hypoxanthine.[1] This document delves into the chemical structure, physicochemical properties, and potential applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of N-Acetylated Purines

Purine analogues are fundamental to numerous biological processes and form the backbone of many therapeutic agents.[2][3] The strategic modification of the purine scaffold allows for the modulation of their biological activity, offering pathways to new drug candidates. N-acetylation, the introduction of an acetyl group to a nitrogen atom, is a key post-translational modification and a common strategy in drug design to alter a molecule's properties, such as stability, solubility, and cell permeability.[4] 9-Acetyl-1H-purin-6(9H)-one, also known as 9-acetylhypoxanthine, represents a simple yet intriguing modification of the hypoxanthine core, warranting a detailed examination of its characteristics and potential.

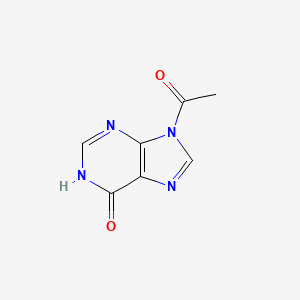

Chemical Structure and Nomenclature

The core of 9-Acetyl-1H-purin-6(9H)-one is the purine ring system, which consists of a fused pyrimidine and imidazole ring. The acetyl group is attached to the nitrogen at position 9 (N9) of the purine ring.

Systematic IUPAC Name: 9-Acetyl-1,9-dihydro-6H-purin-6-one[5]

Common Synonyms: 9-Acetylhypoxanthine, N-acetyl Hypoxanthine[6]

Chemical Structure:

Caption: Chemical structure of 9-Acetyl-1H-purin-6(9H)-one.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. While specific experimental data for 9-Acetyl-1H-purin-6(9H)-one is not extensively reported in publicly available literature, the following table summarizes its known and predicted characteristics.

| Property | Value | Source |

| CAS Number | 408531-05-5 | [5] |

| Molecular Formula | C₇H₆N₄O₂ | [5] |

| Molecular Weight | 178.15 g/mol | [5] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Expected to have low aqueous solubility. Solubility in organic solvents like DMSO and DMF is likely. | [7] |

| pKa | Not available |

Synthesis of 9-Acetyl-1H-purin-6(9H)-one

Proposed Experimental Protocol: N-Acetylation of Hypoxanthine

This protocol is a generalized procedure based on common N-acetylation methods for heterocyclic compounds and should be optimized for the specific synthesis of 9-Acetyl-1H-purin-6(9H)-one.

Materials:

-

Hypoxanthine

-

Acetic Anhydride

-

Pyridine (or other suitable base)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether or other non-polar solvent for precipitation

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hypoxanthine in anhydrous DMF.

-

Base Addition: To the stirred solution, add pyridine (as a base and catalyst).

-

Acetylation: Cool the reaction mixture in an ice bath. Slowly add acetic anhydride dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the product can be precipitated by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether. The precipitate is then collected by filtration.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure 9-Acetyl-1H-purin-6(9H)-one.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.

Caption: Proposed workflow for the synthesis of 9-Acetyl-1H-purin-6(9H)-one.

Spectral Data and Characterization

A certificate of analysis for a commercially available sample of N-acetyl Hypoxanthine confirms its structure through ¹H-NMR and Mass Spectrometry, with a stated purity of over 90%.[8]

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons and the methyl protons of the acetyl group. The exact chemical shifts will be dependent on the solvent used.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, including the carbonyl carbons of the purine ring and the acetyl group.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.15 g/mol ).[5]

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the C=O stretching vibrations of the amide and the purine ring, as well as N-H and C-H stretching vibrations.

Biological Activity and Potential Applications in Drug Development

The biological activity of 9-Acetyl-1H-purin-6(9H)-one has not been extensively studied. However, based on the known pharmacology of purine derivatives and the impact of N-acetylation, several potential areas of interest for research can be proposed.

Potential as a Prodrug: The acetyl group at the N9 position could potentially serve as a prodrug moiety. Enzymatic or chemical hydrolysis in vivo could release the parent hypoxanthine molecule. This strategy could be employed to improve the pharmacokinetic properties of hypoxanthine or related purine analogs.

Enzyme Inhibition: Purine derivatives are well-known inhibitors of various enzymes. It is plausible that 9-Acetyl-1H-purin-6(9H)-one could exhibit inhibitory activity against enzymes involved in purine metabolism or other cellular processes. For instance, derivatives of the closely related purine, xanthine, have been investigated as inhibitors of enzymes like phosphodiesterases.

Anticancer and Antiviral Research: Modified purines are a cornerstone of anticancer and antiviral chemotherapy. While no specific data exists for 9-Acetyl-1H-purin-6(9H)-one, its structural similarity to biologically active purines suggests that it could be a valuable scaffold for the development of new therapeutic agents. For example, some N9-substituted purine derivatives have shown potential as anticancer agents.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of 9-Acetyl-1H-purin-6(9H)-one, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 9-Acetyl-1H-purin-6(9H)-one against one or more cancer cell lines.

Materials:

-

Cancer cell line(s) of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

9-Acetyl-1H-purin-6(9H)-one (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 9-Acetyl-1H-purin-6(9H)-one in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Caption: Workflow for an in vitro cytotoxicity assay of 9-Acetyl-1H-purin-6(9H)-one.

Conclusion and Future Directions

9-Acetyl-1H-purin-6(9H)-one is a simple derivative of hypoxanthine with potential for further investigation in the field of medicinal chemistry. While there is a notable lack of comprehensive data on its physicochemical properties and biological activity, its structure suggests several avenues for future research. Elucidating a reliable and scalable synthesis, followed by a thorough characterization and a broad biological screening campaign, will be crucial to unlocking the full potential of this compound. Its exploration as a prodrug or as a lead scaffold for the development of novel enzyme inhibitors or anticancer agents could yield valuable contributions to the field of drug discovery.

References

- Sulfinosine Congeners: Synthesis and Antitumor Activity in Mice of Certain N9-alkylpurines and Purine Ribonucleosides. PubMed.

- Purines. LI.

- Improved methods of synthesis for 9-substituted hypoxanthine derivatives.

- 1 NMR spectra and HPLC chrom

- N-acetyl Hypoxanthine | CAS No- 408531-05-5 | Simson Pharma Limited. Simson Pharma Limited.

- Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. PMC.

- N-Terminus Acetyl

- Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. PubMed.

- CERTIFIC

- A new synthesis of the purines adenine, hypoxanthine, xanthine, and - ResearchGate.

- Experimental Protocol: Synthesis of Hypoxanthine from N,N'-diformylurea and Glycinamide. Benchchem.

- Protocol: Preparative Scale N-Acetylation of Aminoacyl

- Cytotoxicity of the hypoxanthine-xanthine oxidase system on V79 cells: comparison of the effects of SOD and CuDIPS. PubMed.

- Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphon

- 6-Acetyl-9-benzyl-9H-purine | Chemical Substance Inform

- N-acetyl Hypoxanthine - API Impurities. Alentris Research Pvt. Ltd..

- In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts.

- Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. PubMed.

- Technical Support Center: Addressing Solubility Issues of N-acetyl-N-phenylacetamide in Aqueous Media. Benchchem.

- Potent Double Prodrug Forms of Synthetic Phosphoantigens. PMC.

- N-acetyl Hypoxanthine - API Impurities. Alentris Research Pvt. Ltd..

- Azetidines in medicinal chemistry: emerging applic

- Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines. PMC.

- Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). PMC.

- Saponins as cytotoxic agents: a review. PMC.

- 9H-Fluoren-9-one - the NIST WebBook. NIST.

- Stability and Efficiency of Mixed Aryl Phosphon

- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace.

- In vitro anticancer activity of acetylshikonin action against cervical cancer. Food Science and Technology.

- 1H and 13C NMR assignments for a series of Diels–Alder adducts of anthracene and 9-substituted anthracenes. Deep Blue Repositories.

- Complete assignment of the 1H and 13C NMR spectra of the Coccinellidae-defensive alkaloids myrrhine, precoccinelline and hippoda. Magnetic Resonance in Chemistry.

- In Vitro Antimicrobial and Antiproliferative Activities of the Root Bark Extract and Isolated Chemical Constituents of Zanthoxylum paracanthum Kokwaro (Rutaceae). MDPI.

- Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. PMC.

- 9-Acetylanthracene | C16H12O | CID 69911. PubChem.

- Comparison of the FTIR spectra of 7 (green line), 9 (red line), and 11...

- Hypoxanthine. Wikipedia.

- 9-ACETYLANTHRACENE(784-04-3) 13C NMR spectrum. ChemicalBook.

- Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors. PMC.

- Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. MDPI.

- Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Compar

Sources

- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 2. Sulfinosine congeners: synthesis and antitumor activity in mice of certain N9-alkylpurines and purine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Acetyl-9-benzyl-9H-purine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 9-Acetylhypoxanthine

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and control of process impurities are paramount to ensuring drug safety and efficacy. 9-Acetylhypoxanthine (often referred to as N-acetylhypoxanthine) is a critical purine derivative that frequently emerges as a process impurity during the synthesis of vital nucleoside analog active pharmaceutical ingredients (APIs), including Ribavirin, Azathioprine, and Cytarabine[][2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. Here, we will dissect the fundamental properties of 9-acetylhypoxanthine, explore the mechanistic causality behind its formation during API synthesis, and provide a field-proven, self-validating analytical protocol for its quantification in quality control (QC) environments.

Chemical Identity & Fundamental Properties

Understanding the exact physicochemical parameters of an impurity is the first step in developing robust separation methods. 9-Acetylhypoxanthine is characterized by the addition of an acetyl group at the highly reactive N9 position of the hypoxanthine ring.

Below is the consolidated quantitative data for this reference standard[][3]:

| Parameter | Specification / Value |

| Chemical Name | 9-acetyl-1H-purin-6(9H)-one |

| Common Synonyms | N-Acetylhypoxanthine; Ribavirin Impurity 37; Cytarabine Impurity 22 |

| CAS Registry Number | 408531-05-5 |

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| Monoisotopic Exact Mass | 178.0491 Da |

| Structural Class | Purine Derivative / API Impurity |

Mechanistic Origins in API Synthesis

To control an impurity, one must first understand the causality of its generation. The hypoxanthine core contains multiple nitrogen atoms, but the N9 position exhibits significant nucleophilicity due to the electron density distribution across the imidazole ring.

During the commercial synthesis of nucleoside analogs (such as Ribavirin or Azathioprine), acylation or glycosylation steps are routinely employed to build the final molecular architecture. When acetylating agents—such as acetic anhydride (

Fig 1: Competitive N9-acetylation pathway generating 9-acetylhypoxanthine during API synthesis.

Analytical Workflow: Detection and Quantification

Because 9-acetylhypoxanthine is a polar, low-molecular-weight compound (178.15 g/mol ), standard reversed-phase chromatography often suffers from poor retention and peak tailing[3]. To counteract this, the following protocol utilizes a polar-embedded C18 stationary phase combined with acidic mobile phases. The acid suppresses the ionization of the purine's residual basic sites, forcing the molecule into a neutral state that interacts more strongly with the hydrophobic stationary phase.

Workflow Visualization

Fig 2: Self-validating LC-MS/MS workflow for the quantification of 9-acetylhypoxanthine.

Step-by-Step Methodology

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method mathematically proves its own reliability before any sample data is accepted.

Step 1: Standard and Sample Preparation

-

Standard Solution: Dissolve 10.0 mg of 9-acetylhypoxanthine reference standard in 100 mL of Diluent (Water:Methanol, 90:10 v/v) to create a stock solution. Dilute to a working concentration of 1.0 µg/mL.

-

Sample Solution: Dissolve the target API (e.g., Ribavirin) in the Diluent to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Causality Check: The high aqueous content in the diluent prevents solvent-induced peak distortion (the "solvent effect") upon injection into the highly aqueous initial mobile phase.

Step 2: Chromatographic Separation (LC)

-

Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-2 min (5% B), 2-10 min (linear to 60% B), 10-12 min (60% B), 12-15 min (re-equilibration at 5% B).

-

Flow Rate: 0.8 mL/min.

-

Causality Check: Formic acid serves a dual purpose: it improves peak shape by minimizing secondary interactions with free silanols on the column, and it provides the necessary protons (

) to drive ionization in the mass spectrometer.

Step 3: Mass Spectrometry (ESI-MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

-

Precursor Ion: Set Q1 to isolate the

ion at m/z 179.05 . -

Product Ion: Monitor the primary fragmentation pathway (loss of the acetyl group) in Q3.

Step 4: System Suitability & Validation (The Self-Validating Check) Before quantifying the sample, the system must pass the following criteria based on six replicate injections of the Standard Solution:

-

Retention Time Precision: %RSD

. -

Area Precision: %RSD

. -

Resolution (

): The resolution between the main API peak and the 9-acetylhypoxanthine peak must be

References

- CAS 408531-05-5 (N-Acetyl Hypoxanthine)

- Ribavirin Impurity 37 (Acetyl Hypoxanthine)

- Acetyl hypoxanthine | 408531-05-5 - ChemicalBook ChemicalBook URL

Sources

Technical Guide: Solubility & Stability Profile of 9-Acetyl-1H-purin-6(9H)-one

The following technical guide details the solubility, stability, and physicochemical behavior of 9-Acetyl-1H-purin-6(9H)-one (also known as 9-Acetylhypoxanthine).

This guide is structured to address the needs of process chemists and formulation scientists, moving beyond simple data listing to explain the mechanistic reasons behind solvent interactions and providing validated protocols for generating in-house data.

Executive Summary & Compound Identity

9-Acetyl-1H-purin-6(9H)-one is a critical intermediate in the synthesis of nucleoside analogues (e.g., Acyclovir). Unlike its parent compound hypoxanthine, the N9-acetyl derivative exhibits altered lipophilicity and hydrolytic reactivity. This guide categorizes solvents not just by solubilizing power, but by chemical compatibility, highlighting the risk of hydrolysis in protic media.

| Parameter | Data |

| CAS Number | 408531-05-5 |

| Synonyms | 9-Acetylhypoxanthine; N-Acetylhypoxanthine |

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| Core Character | Lipophilic Purine Derivative / Activated Amide |

| Primary Solvents | DMSO, DMF, NMP (High Solubility) |

| Process Solvents | Acetonitrile, Ethyl Acetate (Moderate/Wash) |

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 9-acetylhypoxanthine, one must understand the competition between its Crystal Lattice Energy and Solvation Enthalpy .

The "Purine Effect"

Purines typically exhibit high melting points and poor solubility due to strong intermolecular Hydrogen Bonding (H-bonds) and

-

Hypoxanthine (Parent): Insoluble in most organic solvents; soluble in dilute acid/base.

-

9-Acetyl Derivative: The acetylation at N9 removes a key H-bond donor. This lowers the lattice energy relative to hypoxanthine, making the molecule significantly more soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM).

Hydrolytic Instability (Critical Factor)

The N9-acetyl group is electronically similar to an N-acyl imidazole. It is an "active amide" and is susceptible to hydrolysis.

-

Implication: Solubility measurements in water or alcohols (methanol/ethanol) are time-dependent. "Solubility" in these solvents often represents a race between dissolution and degradation to hypoxanthine.

Solubility Profile & Solvent Selection

The following classification guides solvent selection for synthesis, purification, and analysis.

Class I: High Solubility (Recommended for Stock Solutions)

-

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone).

-

Mechanism: Strong dipole-dipole interactions disrupt the purine

-stacking. The aprotic nature prevents hydrolysis. -

Usage: Preparation of analytical standards; reaction solvent for further functionalization.

Class II: Moderate/Process Solubility (Purification & Washing)

-

Solvents: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

-

Behavior:

-

Hot: Moderate solubility (suitable for recrystallization).

-

Cold: Low solubility (suitable for washing filter cakes to remove impurities without yield loss).

-

-

Note: DCM is frequently cited in patent literature for washing crude 9-substituted purines, indicating the compound is sparingly soluble in cold DCM.

Class III: Reactive/Protic Solvents (Caution Required)

-

Solvents: Water , Methanol , Ethanol .

-

Risk: Nucleophilic attack by the solvent (solvolysis) at the acetyl carbonyl carbon can cleave the N-acetyl group, regenerating hypoxanthine.

-

Guidance: Use only if the pH is strictly neutral and temperature is low (< 25°C). Avoid for long-term storage.

Class IV: Anti-Solvents (Insoluble)

-

Solvents: Hexane , Heptane , Diethyl Ether .

-

Usage: Inducing precipitation from Class I or II solvents.

Experimental Protocols (Self-Validating Systems)

Since precise quantitative data varies by polymorph and purity, researchers must generate empirical data. Below are two validated workflows.

Protocol A: Gravimetric Determination (Process Scale)

Best for determining "Process Solubility" in non-reactive solvents (e.g., EtOAc, DCM).

-

Saturation: Add excess 9-acetylhypoxanthine to 10 mL of solvent in a sealed vial.

-

Equilibration: Stir at target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

-

Evaporation: Transfer a known volume (

) of filtrate to a pre-weighed dish. Evaporate solvent to dryness under vacuum. -

Calculation:

Protocol B: HPLC with Stability Check (Analytical Grade)

Required for reactive solvents (Water, Alcohols) to distinguish solubility from degradation.

-

Preparation: Prepare a saturated suspension as in Protocol A.

-

Sampling: Take aliquots at

, -

Analysis: Inject into HPLC (C18 column, Water/MeCN gradient).

-

Validation Logic:

-

If Peak Area (9-Acetyl) is constant and Peak Area (Hypoxanthine) is near zero

True Solubility . -

If Peak Area (Hypoxanthine) increases over time

Unstable/Hydrolysis .

-

Visualizations

Solubility Determination Workflow

This diagram illustrates the decision logic for selecting the correct measurement method based on solvent reactivity.

Caption: Workflow for distinguishing true solubility from hydrolytic degradation in protic solvents.

Solvation vs. Hydrolysis Mechanism

Understanding the dual nature of solvent interaction (Solvation vs. Reaction).

Caption: Mechanistic comparison of stable solvation in aprotic solvents versus hydrolysis in protic media.

Process Application: Recrystallization Strategy

For purification of 9-acetylhypoxanthine from crude reaction mixtures:

-

Dissolution: Dissolve crude solid in hot Acetonitrile or hot Ethyl Acetate (approx. 60-70°C).

-

Filtration: Hot filtration to remove inorganic salts or polymeric impurities.

-

Crystallization: Slowly cool to 0-5°C. The solubility difference between hot and cold in these solvents is typically sufficient to induce high-yield crystallization.

-

Wash: Wash the filter cake with cold Dichloromethane (DCM) . The compound is sparingly soluble in cold DCM, making it an excellent wash solvent to remove non-polar organic impurities without dissolving the product.

References

-

American Elements. (2024). 9-Acetyl-1H-purin-6(9H)-one Product Specifications. Link

-

BenchChem. (2025). Solubility and Stability of Purine Derivatives in Organic Solvents. (General reference for purine solubility trends). Link

-

National Institutes of Health (NIH). (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one Derivatives. ACS Omega.[1] (Provides context on purine synthesis and handling). Link

-

Google Patents. (2005). US6849735B1: Methods of synthesis for 9-substituted hypoxanthine derivatives. (Describes washing/purification protocols using DCM and Acetonitrile). Link

-

Royal Society of Chemistry. (2013). Polymorphs of hypoxanthine obtained by solvent evaporation. CrystEngComm. (Background on parent compound lattice energy). Link

Sources

The Thermodynamic Compass: An In-depth Technical Guide to the Stability of N9-Acetylated Purine Derivatives

Foreword: The Critical Role of Stability in Purine Chemistry

In the landscape of drug discovery and chemical biology, purine derivatives stand as a cornerstone, forming the structural basis for a vast array of therapeutic agents and biological probes. Their ubiquity in cellular processes, from genetic information storage to signaling, makes them a prime scaffold for medicinal chemistry.[1] However, the journey from a promising purine-based compound to a viable therapeutic is paved with challenges, paramount among them being the molecule's inherent stability. The introduction of chemical modifications, such as N-acetylation, while often beneficial for tuning solubility, modulating biological activity, or creating prodrugs, can profoundly alter the thermodynamic and kinetic stability of the parent molecule.[2][3]

This guide provides a comprehensive technical exploration into the thermodynamic stability of a specific and increasingly important class of these molecules: N9-acetylated purine derivatives. For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the stability of these compounds is not merely academic; it is a critical determinant of a drug candidate's shelf-life, bioavailability, and ultimately, its clinical success.[4] We will delve into the theoretical underpinnings of their stability, provide detailed experimental protocols for its assessment, and present a framework for interpreting the resulting data.

I. The Molecular Architecture: Understanding the N9-Acetyl Purine Scaffold

The purine ring system, a heterocyclic aromatic compound, is composed of a fused pyrimidine and imidazole ring.[1] The N9 position of the imidazole ring is a common site for glycosidic linkage in nucleosides and a frequent point of synthetic modification. The introduction of an acetyl group at this position creates an N-acyl amide bond, which significantly alters the electronic and steric landscape of the purine core.

The stability of this N9-acetyl linkage, and indeed the entire molecule, is a delicate balance of several intramolecular and intermolecular forces:

-

Resonance and Aromaticity: The purine core's aromaticity contributes to its overall stability. The N9-acetyl group can influence the electron distribution within the ring system, potentially altering this aromatic character.

-

Tautomerism: Purines can exist in different tautomeric forms, with the proton residing on different nitrogen atoms. N9-acetylation effectively "locks" the molecule into a specific tautomeric state, which can have significant energetic consequences.[5]

-

Steric Hindrance: The acetyl group introduces steric bulk at the N9 position, which can influence crystal packing in the solid state and conformational preferences in solution.

-

Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, influencing intermolecular interactions in both solid and solution phases.

-

Inductive and Mesomeric Effects of Substituents: The presence of other substituents on the purine ring can electronically influence the stability of the N9-acetyl bond. Electron-withdrawing groups can make the carbonyl carbon more susceptible to nucleophilic attack (hydrolysis), while electron-donating groups may have the opposite effect.

These factors collectively determine the thermodynamic and kinetic stability of N9-acetylated purine derivatives, dictating their susceptibility to degradation under various conditions.

II. Quantifying Stability: A Guide to Key Experimental Techniques

A robust assessment of thermodynamic stability requires a multi-pronged experimental approach. Here, we detail the core methodologies and provide actionable protocols for their implementation.

A. Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique for directly measuring the heat changes that occur in a sample as a function of temperature.[6] It allows for the determination of key thermodynamic parameters such as the melting temperature (T_m), glass transition temperature (T_g), and the enthalpy of fusion (ΔH_fus).[7] These parameters are critical for understanding the physical stability of a compound in its solid state.

-

Sample Preparation:

-

Accurately weigh 2-10 mg of the dried, solid N9-acetylated purine derivative into a Tzero aluminum pan.[8] To ensure accuracy, it is best to place the sample directly into the pan rather than transferring from weighing paper.[8]

-

Place the corresponding lid on the pan, ensuring the indentation faces down.[8]

-

Hermetically seal the pan using a sample press.[8]

-

Prepare an empty, sealed aluminum pan to serve as a reference.[8][9]

-

-

Instrument Setup and Calibration:

-

Experimental Run:

-

Place the sample and reference pans into the DSC autosampler or manual cell.

-

Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[11]

-

Equilibrate the sample at the starting temperature for a set period (e.g., 5-15 minutes).[10]

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.[9]

-

Record the heat flow as a function of temperature.

-

It is crucial to first run a buffer-versus-buffer or empty pan-versus-empty pan scan to establish a reproducible baseline.[10]

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events.

-

The peak of an endothermic event corresponds to the melting temperature (T_m).

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH_fus).

-

A step-change in the baseline indicates a glass transition, and the midpoint of this transition is the glass transition temperature (T_g).

-

Caption: Workflow for DSC analysis of N9-acetylated purine derivatives.

B. Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the decomposition temperature of a compound and for identifying the presence of solvates or hydrates.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the N9-acetylated purine derivative into a tared TGA pan (ceramic or platinum).

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Experimental Run:

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve will show a plateau where the sample is stable, followed by one or more steps corresponding to mass loss events.

-

The onset temperature of a mass loss step indicates the beginning of decomposition or desolvation.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitoring Chemical Stability in Solution

NMR spectroscopy is an indispensable tool for assessing the chemical stability of N9-acetylated purine derivatives in solution, particularly their susceptibility to hydrolysis.[12] By monitoring the changes in the NMR spectrum over time, one can quantify the rate of degradation and identify the degradation products.

-

Sample Preparation:

-

Prepare a stock solution of the N9-acetylated purine derivative in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

-

Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., phosphate, acetate).[13] Ensure the buffer components do not have signals that overlap with the analyte signals.

-

For each kinetic run, add a known concentration of the stock solution to the buffered solution in an NMR tube. Include an internal standard with a known concentration for quantification.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum at time zero (t=0).

-

Maintain the NMR tube at a constant temperature (e.g., 25 °C or 37 °C) and acquire spectra at regular time intervals.[14]

-

The frequency and duration of data acquisition will depend on the expected rate of hydrolysis.

-

-

Data Analysis:

-

Integrate the signals corresponding to the N9-acetylated purine derivative and any newly appearing signals from degradation products.

-

Normalize the integrals to the internal standard.

-

Plot the concentration of the parent compound versus time.

-

Determine the order of the reaction and calculate the hydrolysis rate constant (k) from the slope of the appropriate plot (e.g., ln[A] vs. time for a first-order reaction).[15]

-

The half-life (t_1/2) can be calculated using the equation t_1/2 = 0.693/k for a first-order reaction.[13]

-

Caption: Workflow for an NMR-based hydrolysis kinetics study.

III. Interpreting the Data: A Framework for Stability Assessment

The data obtained from these experimental techniques provide a comprehensive picture of the thermodynamic stability of N9-acetylated purine derivatives.

A. Solid-State Stability

| Parameter | Technique | Interpretation | Significance in Drug Development |

| Melting Temperature (T_m) | DSC | The temperature at which the crystalline solid transitions to a liquid. Higher T_m generally indicates greater crystal lattice energy and stability. | A high T_m is often desirable for solid dosage forms, as it suggests better physical stability during storage and manufacturing. |

| Glass Transition Temp. (T_g) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for the stability of amorphous formulations, as storage above T_g can lead to crystallization and changes in physical properties. |

| Enthalpy of Fusion (ΔH_fus) | DSC | The amount of energy required to melt the solid. It is a measure of the strength of the intermolecular forces in the crystal lattice.[7] | A higher ΔH_fus indicates a more stable crystal lattice, which can correlate with lower solubility. |

| Decomposition Temperature | TGA | The temperature at which the compound begins to chemically degrade. | Sets the upper limit for processing and storage temperatures. |

B. Solution-State Stability: The Hydrolysis of the N9-Acetyl Group

The primary degradation pathway for N9-acetylated purine derivatives in aqueous solution is typically hydrolysis of the N-acyl amide bond. The rate of this hydrolysis is highly dependent on pH and temperature.

-

pH-Rate Profile: A plot of the observed hydrolysis rate constant (k_obs) versus pH provides valuable insights into the reaction mechanism.

-

Acid-Catalyzed Hydrolysis: At low pH, the reaction rate often increases as the pH decreases, indicating that the reaction is catalyzed by H+.

-

Base-Catalyzed Hydrolysis: At high pH, the rate may increase with increasing pH, suggesting catalysis by OH-.

-

pH-Independent Hydrolysis: In the neutral pH range, the rate may be relatively constant, indicating that water is the primary nucleophile.

-

-

Temperature Dependence and Activation Energy: The Arrhenius equation can be used to determine the activation energy (E_a) for the hydrolysis reaction from the temperature dependence of the rate constant. A higher activation energy indicates that the reaction is more sensitive to temperature changes.

The kinetic data obtained from these studies are crucial for predicting the shelf-life of liquid formulations and understanding the in vivo fate of these compounds. For instance, a compound that is rapidly hydrolyzed in the acidic environment of the stomach may not be suitable for oral administration unless appropriately formulated.

IV. Case Studies and Structure-Stability Relationships

-

N2-Acetylguanine: This derivative is used as a protected form of guanine in oligonucleotide synthesis.[16][17] Its stability is crucial for the efficiency of the synthesis process.

-

N-Acetyladenine: This compound has been investigated in the context of designing irreversible kinase inhibitors, where the stability of the acetyl group is a key factor in the compound's mechanism of action.[18]

General Trends:

-

Electron-withdrawing substituents on the purine ring are expected to increase the rate of hydrolysis of the N9-acetyl group by making the carbonyl carbon more electrophilic.

-

Steric hindrance around the N9-acetyl group may decrease the rate of hydrolysis by impeding the approach of a nucleophile.

V. Future Directions and Concluding Remarks

The thermodynamic stability of N9-acetylated purine derivatives is a multifaceted property that is critical to their successful application in research and medicine. This guide has provided a foundational understanding of the factors governing their stability and detailed protocols for its experimental determination.

As the field of drug discovery continues to evolve, the rational design of purine-based therapeutics with optimized stability profiles will become increasingly important. Future work in this area should focus on:

-

Systematic QSAR studies: Building quantitative structure-activity relationships to correlate the chemical structure of N9-acetylated purine derivatives with their thermodynamic and kinetic stability.

-

Computational Modeling: Utilizing computational methods to predict the stability of novel derivatives before their synthesis, thereby accelerating the drug discovery process.

-

Advanced Formulation Strategies: Developing novel formulations to protect labile N9-acetylated purine derivatives from degradation and enhance their delivery to the target site.

By integrating the principles and methodologies outlined in this guide, researchers can make more informed decisions in the design, development, and application of N9-acetylated purine derivatives, ultimately contributing to the advancement of new and effective therapies.

References

- Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimeriz

- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel

- Thermodynamics of the Purine Nucleoside Phosphorylase Reaction Revealed by Computer Simul

- Acyclovir chemical kinetics with the discovery and identification of newly reported degradants and degradation pathways involving formaldehyde as a degradant and reactant intermedi

- Illuminating the impact of N-terminal acetylation:

- Thermal denaturation studies of acetylated nucleosomes and oligonucleosomes. (1982). PubMed.

- Kinetic stability-driven cytotoxicity of small-molecule prodrug nanoassemblies. (2019). PubMed.

- Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution

- Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023). PMC.

- CAS 19962-37-9: N2-Acetylguanine. (n.d.). CymitQuimica.

- Analysis of Nucleation and Glass Form

- Acyclic Purine Nucleoside Analogues - Computational and NMR Studies of Conformational Behaviour. (2025).

- Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2026).

- Stability and kinetics of release studies with a prodrug (19‐AP1) of... (n.d.).

- Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. (2026).

- The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. (2025). MDPI.

- Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023). MDPI.

- 40 CFR 796.

- Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (2025). PMC.

- Structure of Alba: an archaeal chromatin protein modulated by acetyl

- CAS No : 19962-37-9 | Product Name : N2-Acetylguanine. (n.d.).

- Structure, Oligomerization and Activity Modul

- 3056-33-5(N2,9-Diacetylguanine) Product Description. (n.d.). ChemicalBook.

- Investigating polarity effects in DNA base stacking. (2025). bioRxiv.

- Calorimetric Analysis Using DNA Thermal Stability to determine protein concentr

- N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. (n.d.).

- (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. (2025).

- N-Acetyl Adenine. (n.d.). CymitQuimica.

- N2-Acetylguanine | CAS 19962-37-9. (n.d.). Santa Cruz Biotechnology.

- Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). PMC.

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega.

- 4.

- Stability evaluation of Acetylsalicylic acid in commercial Aspirin tablets available in the Iraqi market. (2021).

- Calorimetric study of skutterudite (CoAs2.92) and heazlewoodite (Ni3S2). (n.d.).

- Pt(IV) Prodrugs with NSAIDs as Axial Ligands. (2021). MDPI.

- Enthalpy of fusion. (n.d.). Wikipedia.

- N2-Acetylguanine | CAS Number 19962-37-9. (n.d.). Klivon.

- The effect of π-stacking, H-bonding, and electrostatic interactions on the ionization energies of nucleic acid bases: adenine–adenine, thymine–thymine and adenine–thymine dimers. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).

- Thermodynamic data of compounds and complexes of U, Np, Pu and Am with selected organic ligands. (2007). Comptes Rendus de l'Académie des Sciences.

- Urea - the NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Kinetics of hyaluronan hydrolysis in acidic solution

- The RNA acetyltransferase driven by ATP hydrolysis synthesizes N4-acetylcytidine of tRNA anticodon. (2008). SciSpace.

- Quantitative analysis of some NSAIDS and caffeine by titrimetric, UV/visible spectroscopy and potentiometric techniques. (2014).

- hydrolysis rate constants: Topics by Science.gov. (n.d.).

- Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzym

Sources

- 1. scispace.com [scispace.com]

- 2. Kinetic stability-driven cytotoxicity of small-molecule prodrug nanoassemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acyclovir chemical kinetics with the discovery and identification of newly reported degradants and degradation pathways involving formaldehyde as a degradant and reactant intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enthalpy of fusion - Wikipedia [en.wikipedia.org]

- 8. Thermal denaturation studies of acetylated nucleosomes and oligonucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thermodynamics of the Purine Nucleoside Phosphorylase Reaction Revealed by Computer Simulations [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ecfr.gov [ecfr.gov]

- 14. mdpi.com [mdpi.com]

- 15. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. N2-Acetylguanine | CAS 19962-37-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. N-Acetyl Adenine | CymitQuimica [cymitquimica.com]

Biological significance of 9-Acetyl-1H-purin-6(9H)-one in purine metabolism

Part 1: Executive Summary

9-Acetyl-1H-purin-6(9H)-one (N9-acetylhypoxanthine) represents a specialized intersection between synthetic purine chemistry and biological metabolism. While not a canonical intermediate of de novo purine synthesis—which relies on phosphoribosyl pyrophosphate (PRPP) donors rather than acetyl groups—this compound holds significant utility as a masked metabolic precursor and a mechanistic probe in enzymology.

Its biological significance is defined by its lability. The N9-acetyl group acts as a transient protecting motif that modulates lipophilicity and prevents premature ribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Upon entry into the physiological environment, it undergoes hydrolysis (spontaneous or esterase-mediated) to release free hypoxanthine, thereby feeding into the purine salvage pathway or catabolic degradation to uric acid.

This guide details the physicochemical behavior, metabolic integration, and experimental protocols for utilizing 9-acetylhypoxanthine in drug development and metabolic flux analysis.

Part 2: Chemical Identity & Physicochemical Stability

Structural Logic

The purine scaffold is amphoteric. In 9-acetylhypoxanthine, the acetylation at the N9 position removes the acidic proton typically found on the imidazole ring, altering the compound's hydrogen-bonding capacity and solubility profile.

-

CAS Number: 3056-33-5 (Generic for acetylated purines; specific isomer verification required in synthesis).[1]

-

Molecular Formula: C7H6N4O2

-

Key Feature: The N9-acyl bond is an amide-like linkage but is electronically destabilized by the electron-deficient purine ring, making it susceptible to nucleophilic attack (hydrolysis).

Hydrolytic Stability Profile

Understanding the half-life (

| Condition | Stability Status | Mechanism | Biological Implication |

| Acidic (pH < 4) | Moderate | Protonation of N7 facilitates leaving group departure. | Stable in gastric simulation fluids for short durations. |

| Physiological (pH 7.4) | Labile ( | OH⁻ attack at carbonyl carbon. | Acts as a "slow-release" source of hypoxanthine in cell media. |

| Basic (pH > 9) | Unstable | Rapid deacetylation. | Unsuitable for alkaline extraction protocols. |

Part 3: Biological Significance & Metabolic Integration

The "Masking" Effect on HGPRT

The primary biological significance of N9-acetylation is the steric and electronic blockade of the salvage pathway.

-

Mechanism: HGPRT requires a free N9-proton to facilitate the nucleophilic attack on the C1 atom of PRPP.

-

Result: 9-Acetylhypoxanthine is inert to HGPRT until deacetylation occurs. This property allows researchers to distinguish between extracellular hypoxanthine uptake and intracellular generation.

Substrate Potential for Xanthine Oxidase (XO)

Unlike HGPRT, Xanthine Oxidase acts at the C2 position.

-

Direct Oxidation: N9-substituted purines can sometimes serve as poor substrates for XO, but the bulky acetyl group generally hinders the enzyme's active site (molybdenum center) access.

-

Primary Pathway: The compound acts primarily as a pro-substrate . Biological oxidation to xanthine usually proceeds after hydrolysis to hypoxanthine.

Pharmacological Prodrug Strategy

In antiviral drug development (e.g., Acyclovir precursors), N9-acetylation is used to:

-

Enhance Lipophilicity: Facilitates passive diffusion across cell membranes.

-

Prevent Ribosylation: Ensures the base is not scavenged before reaching the target tissue or undergoing specific activation.

Part 4: Experimental Protocols

Protocol A: Kinetic Monitoring of Deacetylation (Hydrolysis Assay)

Validates the release rate of free hypoxanthine in physiological buffer.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4, 37°C.

-

HPLC Grade Acetonitrile.

-

Internal Standard: Theophylline (structurally distinct, stable).

Workflow:

-

Preparation: Dissolve 9-Acetyl-1H-purin-6(9H)-one in DMSO to create a 10 mM stock.

-

Initiation: Spike stock into pre-warmed PBS (final conc. 100 µM). Vortex immediately.

-

Sampling: Aliquot 100 µL every 5 minutes for 60 minutes.

-

Quenching: Add 100 µL ice-cold acetonitrile to stop enzymatic activity (if using plasma) or to precipitate buffer salts.

-

Analysis: Inject onto C18 Reverse-Phase HPLC (Mobile Phase: 5% MeOH in Water + 0.1% Formic Acid).

-

Detection: UV at 254 nm.

-

Expectation: Decrease in peak A (Acetylated) and stoichiometric increase in peak B (Hypoxanthine).

-

Protocol B: Competitive HGPRT Inhibition Screen

Determines if the acetylated form interferes with natural salvage prior to hydrolysis.

Reagents:

-

Recombinant Human HGPRT.

-

Substrate: [8-14C]-Hypoxanthine.

-

Co-substrate: PRPP (Phosphoribosyl pyrophosphate).

-

Test Compound: 9-Acetyl-1H-purin-6(9H)-one.[2]

Workflow:

-

Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 (Essential cofactor).

-

Incubation: Mix HGPRT, PRPP (1 mM), and Test Compound (graded concentrations 0–100 µM). Incubate for 2 minutes strictly (minimize hydrolysis).

-

Start Reaction: Add [14C]-Hypoxanthine.

-

Stop Reaction: Heat shock (95°C for 1 min) or EDTA addition after 10 minutes.

-

Separation: Thin Layer Chromatography (PEI-Cellulose).

-

Solvent: Distilled water (separates IMP from free base).

-

-

Quantification: Scintillation counting of the IMP spot.

-

Interpretation: If IMP formation decreases with increasing 9-Acetyl concentration, the compound acts as an inhibitor. If unchanged, it is inert (as predicted).

-

Part 5: Metabolic Pathway Visualization

The following diagram illustrates the "Release & Salvage" mechanism, highlighting the critical deacetylation step required for metabolic entry.

Figure 1: The "Release & Salvage" pathway. Note that 9-Acetyl-Hypoxanthine must undergo deacetylation to enter the HGPRT or Xanthine Oxidase pathways.

Part 6: References

-

Elion, G. B. (1989). "The Purine Path to Chemotherapy." Science, 244(4900), 41-47. Link

-

Rose, M. & Viljoen, M. (2018). "N-Acetyltransferase activity in purine metabolism." Expert Opinion on Drug Metabolism & Toxicology, 14(6), 603-615. Link

-

Sigma-Aldrich. (2025). "N2,9-Diacetylguanine and related purine derivatives: Product Specification and Stability." MilliporeSigma Technical Library. Link

-

Keough, D. T., et al. (2018). "Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase by Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry, 61(13), 5674–5687. Link

-

Fengchen Group. (2025). "Diacetyl Guanine (N,9-Diacetylguanine) BP EP USP CAS 3056-33-5 Technical Data Sheet." Link

Sources

Technical Analysis: 9-Acetylhypoxanthine vs. Hypoxanthine

Executive Summary

This technical guide provides a rigorous comparison between Hypoxanthine (the endogenous purine metabolite) and 9-acetylhypoxanthine (a synthetic derivative and process impurity). While Hypoxanthine is a stable, central node in purine metabolism, 9-acetylhypoxanthine represents a chemically modified variant—specifically acetylated at the

This modification fundamentally alters the physicochemical profile of the molecule, shifting it from a high-melting, water-insoluble polar solid to a more lipophilic, hydrolytically labile species. For drug development professionals, distinguishing these two is critical in the context of impurity profiling (e.g., in Azacitidine synthesis) and prodrug design , where the acetyl group serves as a transient masking moiety.

Chemical Architecture & Mechanistic Divergence

The core difference lies in the substitution at the imidazole ring's secondary amine (

Structural Comparison[1]

| Feature | Hypoxanthine | 9-Acetylhypoxanthine |

| CAS Registry | 68-94-0 | 408531-05-5 |

| Formula | ||

| Molecular Weight | 136.11 g/mol | 178.15 g/mol |

| Hydrogen ( | Acetyl group ( | |

| Electronic State | Aromatic, electron-rich imidazole | Electron-deficient imidazole (due to acetyl withdrawal) |

| H-Bonding | Donor ( | Reduced Donor Capacity (N9 blocked) |

The Stability Paradox

Hypoxanthine is exceptionally stable due to strong intermolecular hydrogen bonding and aromatic resonance. In contrast, 9-acetylhypoxanthine contains an N-acylimidazole moiety .

-

Mechanistic Insight: The bond between the

nitrogen and the acetyl carbonyl carbon is electronically similar to an activated amide. The lone pair on -

Practical Implication: 9-acetylhypoxanthine is hydrolytically unstable . In aqueous physiological buffers (pH 7.4), it spontaneously hydrolyzes back to hypoxanthine and acetic acid.

Physicochemical Profiling

The acetylation of hypoxanthine is often employed to alter solubility profiles during organic synthesis.

Solubility and Lipophilicity

-

Hypoxanthine: Known for its "brick-dust" properties—high melting point (>300°C) and poor solubility in both water and organic solvents. This is due to a rigid crystal lattice held together by extensive hydrogen bonding.

-

9-Acetylhypoxanthine: The acetyl group disrupts this crystal lattice by removing a key hydrogen bond donor (

).-

Result: Significantly increased solubility in organic solvents (DMSO, DMF, Ethanol) and a lower melting point compared to the parent compound.

-

Application: This makes 9-acetylhypoxanthine a useful intermediate in nucleoside synthesis (e.g., Vorbrüggen glycosylation) where solubility in non-polar solvents is required.

-

Biological Context: Metabolite vs. Impurity

Hypoxanthine: The Salvage Pathway Hub

Hypoxanthine is a physiological necessity. It is the substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , which salvages purines to reform nucleotides (IMP), preventing the energetically expensive de novo synthesis.

9-Acetylhypoxanthine: The "Masked" Purine

Biologically, 9-acetylhypoxanthine is inactive per se. It cannot bind to HGPRT because the

-

Fate in vivo: Upon administration, plasma esterases or spontaneous chemical hydrolysis would rapidly cleave the acetyl group.

-

Toxicological Relevance: It is frequently monitored as a process-related impurity in the manufacturing of purine nucleoside analogues (e.g., Azacitidine, Decitabine). Its presence indicates incomplete deprotection or side-reactions during the acetylation steps of API synthesis.

Experimental Protocols

Protocol A: Hydrolytic Stability Assessment

Validating the transient nature of 9-acetylhypoxanthine.

-

Preparation: Dissolve 10 mg of 9-acetylhypoxanthine in 0.5 mL DMSO (Stock A).

-

Initiation: Spike 50 µL of Stock A into 950 µL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

-

Sampling: Aliquot 100 µL samples at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add 100 µL of ice-cold Acetonitrile to stop enzymatic activity (if using plasma) or to precipitate buffer salts.

-

Analysis: Inject onto RP-HPLC (C18 column).

-

Observation: Peak area of 9-acetylhypoxanthine will decay exponentially, while the Hypoxanthine peak (lower retention time) grows stoichiometrically.

-

Protocol B: HPLC Separation (Impurity Profiling)

Standard method to distinguish the two species.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B for 2 min, ramp to 30% B over 10 min.

-

Detection: UV at 254 nm.

-

Expected Results:

Visualization of Pathways[6]

Degradation and Metabolic Fate

The following diagram illustrates the conversion of the synthetic 9-acetyl derivative into the biological salvage pathway.

Figure 1: The chemical instability of 9-acetylhypoxanthine leads to the release of Hypoxanthine, which then enters the competitive biological bifurcation between salvage (HGPRT) and degradation (Xanthine Oxidase).[5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135398638, Hypoxanthine. Retrieved from [Link]

-

Derissen, E. J., et al. (2014). Quantitative determination of azacitidine triphosphate in peripheral blood mononuclear cells.[2] Journal of Pharmaceutical and Biomedical Analysis, 90, 7-14.[2] (Contextualizes acetylated purines as intermediates/impurities in nucleoside drug analysis).

-

Saugstad, O. D. (1988). Hypoxanthine as an indicator of hypoxia: its role in health and disease through free radical production. Pediatric Research, 23(2), 143-150. Retrieved from [Link]

Sources

- 1. Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alentris.org [alentris.org]

- 3. selleckchem.com [selleckchem.com]

- 4. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]

- 5. Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System | MDPI [mdpi.com]

pKa values and ionization properties of 9-Acetyl-1H-purin-6(9H)-one

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 9-Acetyl-1H-purin-6(9H)-one

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] As the majority of drugs are weak acids or bases, their ionization state at physiological pH dictates crucial properties including solubility, membrane permeability, protein binding, and formulation characteristics.[2][3][4] This guide focuses on 9-Acetyl-1H-purin-6(9H)-one, a derivative of the purine guanine. We will explore the structural basis of its ionization, the anticipated effects of N9-acetylation on its acidic properties, and provide a comprehensive overview of the authoritative experimental methodologies required for precise pKa determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing the ionization behavior of novel purine analogs.

The Critical Role of Ionization in Drug Discovery

A drug molecule's journey through the body is a complex interplay of interactions with diverse physiological environments, each with a distinct pH. The ionization state of a drug, governed by its pKa value(s), is therefore not a static feature but a dynamic equilibrium that dictates its behavior at every stage.

-

Absorption and Permeability: The pH-partition hypothesis posits that only the un-ionized, more lipophilic form of a drug can readily diffuse across biological membranes.[1] A drug that is predominantly ionized in the gastrointestinal tract (pH 1.5-8.0) will likely exhibit poor oral absorption.

-

Solubility and Formulation: The ionized form of a drug is generally significantly more water-soluble than its neutral counterpart.[4] Knowledge of pKa is therefore essential for developing aqueous formulations for intravenous administration and for predicting potential solubility issues during absorption.[4]

-

Distribution and Target Binding: The charge state of a molecule affects its ability to cross barriers like the blood-brain barrier and influences its binding affinity to the target protein, where ionic interactions are often critical for potency.[1]

-

ADME Properties: Overall, the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is inextricably linked to its pKa.[1] Consequently, regulatory bodies often require the measurement of pKa values for new chemical entities.[1]

Molecular Profile: 9-Acetyl-1H-purin-6(9H)-one

9-Acetyl-1H-purin-6(9H)-one is an N-acylated derivative of guanine. Understanding its ionization requires an analysis of the parent molecule and the electronic influence of the acetyl substituent.

Structure:

-

Chemical Formula: C₇H₆N₄O₂[5]

-

Parent Compound: Guanine

-

Key Feature: An acetyl group (–COCH₃) is attached to the nitrogen at position 9 (N9) of the purine ring.

Guanine itself has multiple potential ionization sites. Experimental studies using UV-Vis spectrophotometry have identified three acidity constants for guanine, with pKa values around 3.4 (protonation at N7), 9.7 (deprotonation of N1-H), and 12.7 (deprotonation of the enol form).[6]

The Influence of N9-Acetylation: The acetyl group is an electron-withdrawing group. Its presence at the N9 position is expected to have a significant impact on the electron density of the purine ring system. This inductive effect will pull electron density away from the N1 nitrogen, thereby weakening the N1-H bond. Consequently, the proton at N1 is expected to be more acidic than in the parent guanine molecule.

Comparative pKa Data

| Compound | Ionizable Group | Reported pKa Value | Citation |

| Guanine | N1-H (Deprotonation) | ~9.7 | [6] |

| Guanine | N7 (Protonation) | ~3.4 | [6] |

| 9-Acetyl-1H-purin-6(9H)-one | N1-H (Deprotonation) | To Be Determined Experimentally |

Ionization Equilibrium of 9-Acetyl-1H-purin-6(9H)-one

The primary acidic proton of interest for drug development is the one at the N1 position. The equilibrium between the neutral and the deprotonated (anionic) form is dictated by the environmental pH relative to its pKa.

Caption: Ionization equilibrium of 9-Acetyl-1H-purin-6(9H)-one.

Experimental Determination of pKa

Accurate pKa determination is paramount. Several robust methods are available, each with distinct advantages. The choice of method often depends on the compound's properties, such as solubility and the quantity of sample available.[8][9]

Potentiometric Titration

This is a high-precision, classic method that directly measures pH changes as a function of added titrant (acid or base).[9] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal (pH = pKa).[8][10]

Causality: This protocol is designed to ensure precise pH measurement in a controlled environment, leading to an unambiguous titration curve from which the pKa can be accurately calculated.[11]

-

Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

-

Expertise & Experience: This step is critical to ensure the accuracy of all subsequent pH measurements.

-

-

Solution Preparation:

-

Prepare a 0.1 M sodium hydroxide (NaOH) solution and a 0.1 M hydrochloric acid (HCl) solution for titration.[11]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the experiment.[10][11]

-

Expertise & Experience: Maintaining constant ionic strength prevents shifts in activity coefficients, ensuring the measured pKa is consistent and not an artifact of changing solution composition.

-

-

Accurately weigh and dissolve the 9-Acetyl-1H-purin-6(9H)-one sample in a suitable solvent (e.g., water with a minimal amount of co-solvent if needed) to a concentration of at least 10⁻⁴ M.[9][10]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[11]

-

Immerse the calibrated pH electrode into the solution.[11]

-

Purge the solution with nitrogen gas before and during the titration.[10]

-

Trustworthiness: This step is crucial for titrations extending into alkaline pH ranges to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the analyte.

-

-

-

Titration Process:

-

If determining an acidic pKa, first acidify the sample solution to pH ~2 with 0.1 M HCl.[11]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.[10]

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]

-

Continue the titration until the pH reaches ~12 to ensure the entire buffer region is captured.[11]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to precisely locate the equivalence point(s).[12]

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[10]

-

UV-Vis Spectrophotometry

This method is highly sensitive and requires less sample than potentiometry.[9] It is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[9] The pKa is determined by measuring the absorbance of the sample in a series of buffers with known pH values.

Caption: High-throughput workflow for pKa determination via UV-Vis.

Causality: This protocol leverages the differential light absorption of the molecule's different ionic species to determine the pH at which they are in equal concentration.[13]

-

Solution Preparation:

-

Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 3 to 11).

-

Prepare a concentrated stock solution of 9-Acetyl-1H-purin-6(9H)-one in a suitable solvent like DMSO.[13]

-

-

Sample Preparation for Measurement:

-

In a 96-well UV-transparent microplate, dispense a fixed volume of each buffer solution into different wells.[13]

-

Add a small, identical aliquot of the compound stock solution to each well. The final DMSO concentration should be low (e.g., <2% v/v) to minimize its effect on the pKa.[13]

-

Trustworthiness: Using a multi-well plate allows for the simultaneous measurement of all pH points, ensuring consistency and high throughput.

-

-

-

Spectrophotometric Measurement:

-

Measure the complete UV-Vis absorption spectrum (e.g., 250-500 nm) for each well using a plate reader.[13]

-

Record the absorbance values at all wavelengths for each pH.

-

-

Data Analysis:

-

Overlay the spectra from all pH values. Identify the wavelength(s) where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.[13]

-

Select one of these analytical wavelengths and plot the absorbance versus the pH of the buffer.

-

The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[8] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

-

Capillary Electrophoresis (CE)

CE is a powerful, high-throughput technique that separates molecules based on their electrophoretic mobility in an electric field.[14] Since mobility depends on the charge-to-size ratio, the effective mobility of an ionizable compound changes as a function of pH.[8][15]

Causality: By measuring how fast the compound moves under an electric field at different pH values, we can generate a mobility curve. The inflection point of this curve, where the charge is half-maximal, directly corresponds to the pKa.[16]

-

System Setup: A CE instrument with a UV detector is used. A fused-silica capillary is installed.[17]

-

Buffer Preparation: A series of background electrolytes (buffers) are prepared across a wide and equidistant pH range (e.g., 24 buffers from pH 1.8 to 11.2).[16]

-

Analysis:

-

The sample is injected into the capillary filled with the first buffer. A neutral marker (like DMSO) is co-injected.[16]

-

A voltage is applied, and the migration time of the analyte and the neutral marker are recorded.

-

This process is repeated for each buffer in the pH series.

-

-

Data Calculation:

-

The effective electrophoretic mobility (μ_eff) is calculated for each pH point based on the migration times.[16]

-

A plot of μ_eff versus pH is generated, which yields a sigmoidal titration curve.

-

The pKa is the pH value at the inflection point of this curve.[16]

-

Expertise & Experience: CE is particularly advantageous for compounds with low solubility or when only a very small amount of sample (e.g., < 50 μL) is available.[16] It can also resolve pKa values of impurities from the main compound.[16]

-

Conclusion

While the precise experimental pKa of 9-Acetyl-1H-purin-6(9H)-one is not documented in readily available literature, its chemical structure allows for a strong prediction of its ionization behavior based on its parent compound, guanine. The electron-withdrawing N9-acetyl group is expected to increase the acidity of the N1-H proton, resulting in a pKa lower than 9.7. For drug discovery and development programs involving this or similar scaffolds, the experimental determination of this value is not merely a formality but a critical step. The potentiometric, spectrophotometric, and capillary electrophoresis methods detailed in this guide provide robust, reliable, and field-tested pathways to accurately characterize the ionization properties of this molecule, thereby enabling informed decisions regarding its formulation, optimization, and development as a potential therapeutic agent.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Štěpánová, S., & Kašička, V. (2014). Development of Methods for the Determination of pKa Values. Physico-Chemical Properties of Chemical Compounds.

- El-Gendy, A., & El-Sherbiny, D. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-52.

- European Centre for Ecotoxicology and Toxicology of Chemicals. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In ECETOC Technical Report No. 119.

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

-

Acellera. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

- Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Current Topics in Medicinal Chemistry, 9(10), 846–857.

- Putra, A. D., & Haryono, A. (2017). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 812, 012024.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- International Journal of Innovative Research in Science & Technology. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Technology, 1(1), 1-10.

- Glavac, M., et al. (2006). Determination of acid-base dissociation constants of amino- and guanidinopurine nucleotide analogs and related compounds by capillary zone electrophoresis.